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Compound of Interest

Compound Name:
2-(Aminomethyl)phenol

hydrochloride

CAS No.: 61626-91-3

Cat. No.: B112843

Get Quote

Application Note & Protocol: 2-(Aminomethyl)phenol Hydrochloride[1]

Abstract
2-(Aminomethyl)phenol hydrochloride (CAS: 932-30-9), also known as 2-

Hydroxybenzylamine HCl or 2-HOBA, is a privileged scaffold in both organic synthesis and

drug discovery. Chemically, it serves as a robust precursor for Salen-type ligands and

benzoxazine monomers. Biologically, it has emerged as a potent scavenger of reactive

dicarbonyl species (isolevuglandins), showing promise in treating hypertension,

atherosclerosis, and neurodegenerative disorders. This guide provides a validated protocol for

its synthesis via salicylaldoxime reduction, critical handling data for the hygroscopic salt, and a

standard operating procedure (SOP) for its derivatization into Schiff base ligands.

Introduction & Chemical Identity
Unlike its isomer 2-aminophenol, where the amine is directly attached to the aromatic ring, 2-

(aminomethyl)phenol features a benzylic amine. This structural distinction renders the amine
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significantly more basic and nucleophilic, while the phenolic hydroxyl remains available for

hydrogen bonding or metal coordination.

IUPAC Name: 2-(Aminomethyl)phenol hydrochloride

Common Names: 2-Hydroxybenzylamine HCl, 2-HOBA

Molecular Formula: C₇H₉NO[2] · HCl

Molecular Weight: 159.61 g/mol (Salt), 123.15 g/mol (Free Base)

Solubility: Highly soluble in water, DMSO, and methanol; sparingly soluble in non-polar

organic solvents (DCM, Hexanes).

Key Application Areas:

Drug Discovery: Scavenging of 4-oxo-nonenal (4-ONE) and isolevuglandins (IsoLGs) to

prevent protein adduction.

Ligand Design: Synthesis of unsymmetrical Salen ligands for enantioselective catalysis.

Polymer Chemistry: Precursor for 3,4-dihydro-2H-1,3-benzoxazines (thermosetting resins).

Material Science & Handling
Critical Stability Note: The free base of 2-(aminomethyl)phenol is sensitive to oxidation and

atmospheric carbon dioxide (forming carbamates). It is commercially supplied and stored as

the hydrochloride salt, which is indefinitely stable if kept dry.
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Property Specification
Handling
Recommendation

Hygroscopicity High
Store in a desiccator or under

N₂ atmosphere.

Oxidation Sensitivity Moderate (Free Base)
Minimize exposure to air

during neutralization steps.

Thermal Stability Stable < 150°C
Avoid prolonged heating above

100°C in air.

Incompatibility
Strong Oxidizers, Acid

Chlorides

Reacts violently with acylating

agents without base control.

Experimental Protocol 1: Synthesis from
Salicylaldehyde
While available commercially, in-house synthesis is often required for isotopic labeling or

derivative generation. The most robust route avoids direct reductive amination (which yields

dimers) and proceeds via the Salicylaldoxime intermediate.

Phase A: Preparation of Salicylaldoxime
Reaction: Salicylaldehyde + NH₂OH[3][4]·HCl → Salicylaldoxime + H₂O + HCl

Dissolution: In a 500 mL round-bottom flask, dissolve Hydroxylamine Hydrochloride (14.0 g,

0.20 mol) in 50 mL of DI water.

Neutralization: Slowly add Sodium Acetate (25.0 g, 0.30 mol) dissolved in 50 mL water. Note:

Exothermic.

Addition: Add Salicylaldehyde (24.4 g, 0.20 mol) dropwise followed by 50 mL Ethanol to

solubilize the aldehyde.

Reflux: Heat to mild reflux (80°C) for 2 hours. Monitor via TLC (3:1 Hexane:EtOAc).
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Workup: Cool to room temperature. The oxime will precipitate as a white solid. Pour into 200

mL ice water, filter, and wash with cold water.

Yield Target: >90% (White crystals, MP: 57°C).

Phase B: Reduction to 2-(Aminomethyl)phenol HCl
Reaction: Salicylaldoxime + 4[H] → 2-(Aminomethyl)phenol + H₂O

Method Selection: Catalytic hydrogenation (Pd/C) is cleanest, but Zn/Acetic acid is a robust

alternative if an autoclave is unavailable.

Protocol (Catalytic Hydrogenation):

Setup: Load a hydrogenation vessel with Salicylaldoxime (13.7 g, 0.10 mol) and 150 mL

Ethanol.

Catalyst: Add 10% Pd/C (1.5 g) under an inert blanket (Argon/Nitrogen). Caution: Pyrophoric

catalyst.

Acidification: Add 10 mL of concentrated HCl (to immediately trap the amine as the salt).

Hydrogenation: Pressurize to 40 psi H₂ and shake/stir at room temperature for 6–12 hours.

Filtration: Filter through a Celite pad to remove Pd/C. Wash the pad with Ethanol.

Crystallization: Concentrate the filtrate to ~30 mL. Add Diethyl Ether (100 mL) to precipitate

the hydrochloride salt.

Isolation: Filter the white solid, wash with ether, and dry under vacuum.

Yield Target: 80–85%.

Characterization: ¹H NMR (D₂O) should show a singlet at ~4.1 ppm (benzylic CH₂).

Experimental Protocol 2: Schiff Base Derivatization
This protocol describes the synthesis of a "half-Salen" ligand, a common step in generating

asymmetric catalysts.
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Reaction: 2-(Aminomethyl)phenol + R-CHO → Imine Ligand

Free Base Generation (In Situ):

Suspend 2-(Aminomethyl)phenol HCl (1.0 eq) in Methanol (anhydrous).

Add Triethylamine (1.1 eq) or KOH (1.0 eq) and stir for 15 min. The solution should clarify.

Condensation:

Add the target Aldehyde (1.0 eq) (e.g., 3,5-di-tert-butylsalicylaldehyde) in one portion.

Optional: Add anhydrous MgSO₄ (1 g) to sequester water and drive equilibrium.

Reflux: Heat to reflux for 2–4 hours. The color typically deepens (yellow/orange).

Isolation:

Hot filtration (if MgSO₄ used).

Cool to 0°C. The Schiff base often crystallizes directly.

If no precipitate: Evaporate solvent and recrystallize from Ethanol/Hexane.

Visualization of Workflows
Figure 1: Synthesis & Application Pathway
This diagram illustrates the conversion of Salicylaldehyde to 2-HOBA and its subsequent

divergence into drug discovery and ligand synthesis applications.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b112843?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Salicylaldehyde Salicylaldoxime
(Intermediate)

NH2OH·HCl
NaOAc, EtOH, Reflux 2-(Aminomethyl)phenol

(Free Base)

H2, Pd/C
 or Zn/AcOH

2-HOBA HCl
(Stable Salt)

HCl (aq/gas)
Ether ppt

Schiff Base Ligands
(Salen Precursors)

+ Aldehyde
(-H2O)

Dicarbonyl Scavenger
(IsoLG Adducts)

In Vivo
Scavenging

Neutralization
(Et3N/KOH)

Click to download full resolution via product page

Caption: Synthetic pathway from Salicylaldehyde to 2-HOBA HCl and downstream applications.

Analytical Characterization
To validate the synthesized material, compare against these standard values:

Technique Expected Signal (HCl Salt) Interpretation

¹H NMR (D₂O) δ 4.15 (s, 2H)
Benzylic methylene (-CH₂-N).

Key purity indicator.

¹H NMR (D₂O) δ 6.9 - 7.3 (m, 4H) Aromatic protons.

Melting Point >200°C (Decomposes)
Distinct from free base (MP

~174°C).

IR Spectroscopy ~3400 cm⁻¹ (Broad)
OH / NH stretching (often

overlapping).

IR Spectroscopy ~1590, 1460 cm⁻¹
Aromatic C=C skeletal

vibrations.

Troubleshooting & Optimization
Problem:Low yield during oxime reduction.

Cause: Incomplete reduction or poisoning of Pd catalyst.
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Solution: Ensure the oxime is pure (recrystallize from water/ethanol). If using Zn/AcOH,

ensure fresh Zinc dust is activated with dilute HCl prior to use.

Problem:Product is an oil/sticky gum.

Cause: Residual solvent or excess acid.

Solution: Triturate (grind) the oil with dry Diethyl Ether or Acetone. The HCl salt should

crystallize as a white solid upon scratching the flask.

Problem:Dimer formation (Dibenzylamine derivative).

Cause: During reduction, the intermediate imine reacted with the product amine.

Solution: Perform hydrogenation in dilute solution and ensure rapid stirring. The presence

of HCl during hydrogenation (as in the protocol) suppresses this side reaction by

protonating the amine immediately.

References
Goldschmidt, H. (1890). Über die Reduktion von Oximen.[5] Berichte der deutschen

chemischen Gesellschaft, 23(2), 2741-2746. (Foundational synthesis).

Zagol-Ikapitte, I., et al. (2010). Characterization of scavengers of γ-ketoaldehydes that do not

inhibit prostaglandin biosynthesis. Chemical Research in Toxicology, 23(1), 240-250. Link

(Drug discovery application).

Davies, S. S., et al. (2019). First-in-human study assessing safety, tolerability, and

pharmacokinetics of 2-hydroxybenzylamine acetate... BMC Pharmacology and Toxicology,

20, 1-11. Link (Clinical context).

BenchChem. (2025).[1][3] Application Notes and Protocols for the Laboratory Synthesis of

Salicylaldoxime.Link (Precursor synthesis).

Sigma-Aldrich. (2025). Safety Data Sheet: 2-(Aminomethyl)phenol. (Safety & Handling).[2]

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.sciencemadness.org/whisper/viewthread.php?tid=157328#pid658742
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubs.acs.org%2Fdoi%2F10.1021%2Ftx900353k
https://www.google.com/url?sa=E&q=https%3A%2F%2Fbmcpharmacoltoxicol.biomedcentral.com%2Farticles%2F10.1186%2Fs40360-019-0356-3
https://pdf.benchchem.com/1384/Application_Notes_and_Protocols_for_2_Aminomethyl_4_methylphenol_hydrochloride_in_Synthetic_Chemistry.pdf
https://pdf.benchchem.com/1680/Application_Notes_and_Protocols_for_the_Laboratory_Synthesis_of_Salicylaldoxime.pdf
https://www.google.com/url?sa=E&q=https%3A%2F%2Fbenchchem.com
https://www.chemscene.com/932-30-9.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b112843?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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